molecular formula C5H11ClN4S B1652656 {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride CAS No. 1559064-02-6

{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride

Cat. No. B1652656
CAS RN: 1559064-02-6
M. Wt: 194.69
InChI Key: KZEDGPXGUCTPAT-UHFFFAOYSA-N
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Description

The compound “{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds are known for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . The 1,2,4-triazole ring is a basic nucleus of different heterocyclic compounds with various biological applications in medicine .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves multi-step chemical modifications. For instance, 3-bromobenzoic acid can be converted into its methyl-3-bromobenzoate, which is then transformed into 3-bromobenzohydrazide. The final step involves the cyclization of this compound, producing its 1,2,4-triazole derivative. This intermediate can then be coupled with different electrophiles, resulting in the formation of the final derivatives .


Molecular Structure Analysis

The molecular structure of “{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride” is based on a 1,2,4-triazole ring. The IUPAC name for a similar compound, 4-methyl-4h-1,2,4-triazol-3-amine, is given as CN1C=NN=C1N . The molecular weight is 98.11 g/mol .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions. For example, intramolecular cyclization of certain compounds with CS2 in alkaline media can result in oxadiazole-2-(3H)thiones. 1,2,4-Triazolo-3-thiones can be synthesized from the reaction of these compounds with hydrazine hydrate .

Scientific Research Applications

Nonlinear Optical Applications

Triazoles, nitrogen-containing heterocycles, have gained attention for their applications in material sciences . A study synthesized novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide and conducted a comprehensive investigation using density functional theory (DFT) . The study revealed that these compounds exhibited significant linear polarizability and first and second hyperpolarizabilities, signifying their potential for nonlinear optical applications .

Medicinal Chemistry and Drug Discovery

Triazoles have been widely used in medicinal chemistry and drug discovery . Heterocyclic compounds containing azoles are of special interest due to their strong synthetic and pharmaceutical applications . They exhibit great selectivity of action, minimal toxicity, and a therapeutic impact comparable to that of traditional medications .

Agrochemical Applications

1,4-disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals . They are used in crop protection and are a major class of azole-based drugs .

Antimicrobial Activities

Some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and screened for their antimicrobial activities . Some of these compounds were found to possess good or moderate activities against the test microorganisms .

Anticancer Applications

Several 1,2,3-triazoles have proved to be effective anticancer agents . A study indicated that most of the synthesized compounds have proper selectivity against cancer cell lines .

Antiviral and Anti-inflammatory Applications

1,2,3-triazoles have also been effective as antiviral and anti-inflammatory agents .

Future Directions

The future directions for research on “{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields. For instance, the nonlinear optical properties of certain 1,2,4-triazole derivatives suggest potential applications in optoelectronics . Additionally, the potent inhibitory activities of some 1,2,4-triazole derivatives against certain cancer cell lines suggest potential applications in cancer treatment .

properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S.ClH/c1-9-4-7-8-5(9)10-3-2-6;/h4H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEDGPXGUCTPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride

CAS RN

1559064-02-6
Record name Ethanamine, 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559064-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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